

Using 2-(4-Chloro-3-methylphenyl)acetamide as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-(4-Chloro-3-methylphenyl)acetamide

Cat. No.: B13282863

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Application Note: 2-(4-Chloro-3-methylphenyl)acetamide in Drug Discovery

Executive Summary

2-(4-Chloro-3-methylphenyl)acetamide (CAS: Derivative of 1878-66-6) is a critical "Right-Hand Side" (RHS) synthon used in the synthesis of Cannabinoid Receptor 2 (CB2) modulators, specifically inverse agonists and antagonists (e.g., SR144528 analogs). Unlike its N-acetylated isomer (an amine protecting group), this phenylacetamide derivative serves as a stable precursor to 4-chloro-3-methylphenylacetic acid and 4-chloro-3-methylphenethylamine, moieties that provide essential lipophilic bulk and metabolic stability in active pharmaceutical ingredients (APIs).

This guide provides validated protocols for its synthesis, purification, and downstream transformation into bio-active heterocycles.

Technical Clarification

- Target Compound: **2-(4-Chloro-3-methylphenyl)acetamide** (Ar-CH₂-CONH₂). Focus of this guide.
- Common Isomer: N-(4-Chloro-3-methylphenyl)acetamide (Ar-NH-CO-CH₃). This is a protected aniline and is not the subject of this protocol.

Chemical Identity & Properties

| Property | Specification |
|-------------------|--|
| IUPAC Name | 2-(4-Chloro-3-methylphenyl)acetamide |
| Molecular Formula | C ₉ H ₁₀ ClNO |
| Molecular Weight | 183.63 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Key Functionality | Primary Amide (Hydrolyzable to Acid; Reducible to Amine) |
| Core Scaffold | 4-Chloro-3-methylphenyl (Lipophilic Anchor) |

Strategic Applications in Drug Design Cannabinoid Receptor (CB2) Ligands

The 4-chloro-3-methylphenyl moiety is a privileged pharmacophore in CB2 receptor research. It occupies the hydrophobic "lipophilic pocket" of the receptor, enhancing binding affinity and selectivity over CB1.

- Mechanism: The acetamide is hydrolyzed to the corresponding phenylacetic acid, which is then coupled with hydrazine derivatives to form pyrazole or pyridazinone cores.
- Example Targets: Analogs of SR144528 (Sanofi) and novel pyridazinone-based inverse agonists.

Fragment-Based Drug Discovery (FBDD)

This intermediate serves as a robust "fragment" for library expansion:

- Acid Pathway: Hydrolysis yields a carboxylic acid for amide coupling.
- Amine Pathway: Hofmann rearrangement or reduction yields a phenethylamine (CNS-active scaffold).

Experimental Protocols

Protocol A: Synthesis of 2-(4-Chloro-3-methylphenyl)acetamide

Rationale: Direct synthesis from the commercially available 4-chloro-3-methylbenzyl chloride via the nitrile ensures high yield and avoids the harsh conditions of the Willgerodt-Kindler reaction.

Materials:

- 4-Chloro-3-methylbenzyl chloride (10 mmol)
- Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (12 mmol)
- Sulfuric Acid (H₂SO₄), conc. (85%)[1]
- Ethanol/Water (Solvents)

Step 1: Cyanation (Formation of Nitrile)

- Dissolve 4-chloro-3-methylbenzyl chloride (1.75 g) in Ethanol (20 mL).
- Add a solution of NaCN (0.59 g) in Water (5 mL) dropwise.
- Reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield 2-(4-chloro-3-methylphenyl)acetonitrile.

Step 2: Partial Hydrolysis to Amide

- Suspend the crude nitrile in 85% H₂SO₄ (10 mL).
- Heat to 60°C for 2 hours. Note: Do not exceed 70°C to prevent hydrolysis to the acid.
- Quench: Pour the reaction mixture over crushed ice (100 g) with vigorous stirring.
- Isolation: The amide will precipitate as a solid.[2] Filter, wash with cold water (3 x 50 mL) until neutral pH.

- Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.

Yield Target: >85% (2 steps).

Protocol B: Downstream Transformation (Library Generation)

Rationale: Converting the stable amide intermediate into the reactive acid form for library coupling.

Hydrolysis to 4-Chloro-3-methylphenylacetic Acid

- Reagents: Dissolve the acetamide (1.0 eq) in 6M HCl (10 vol).
- Reaction: Reflux (100°C) for 6 hours. The suspension will clear, then reprecipitate upon cooling.
- Workup: Cool to 4°C. Filter the precipitate.
- Application: Use this acid immediately for EDC/HOBt coupling with hydrazines to generate CB2-active pyrazoles.

Visual Workflows (Graphviz)

Figure 1: Synthesis & Application Pathway

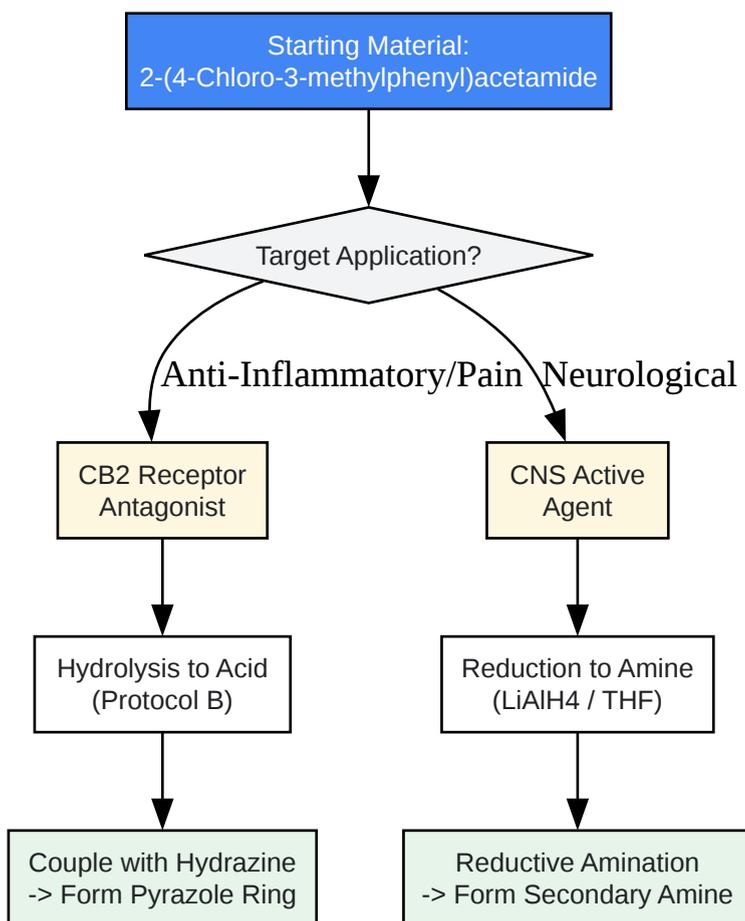
Caption: Step-by-step conversion of the benzyl precursor to the acetamide intermediate and its divergence into pharmaceutical scaffolds.



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Figure 2: Decision Tree for Process Chemists

Caption: Logical selection of reaction conditions based on the desired final pharmaceutical core.



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Analytical Quality Control

To ensure the integrity of the intermediate before downstream use, the following QC parameters must be met:

| Test | Method | Acceptance Criteria |
|------------------|---|--|
| Purity | HPLC (C18, ACN/H ₂ O Gradient) | ≥ 98.0% Area |
| Identity | ¹ H-NMR (DMSO-d ₆) | Singlet at ~3.4 ppm (CH ₂); Broad singlets at ~6.9/7.4 ppm (NH ₂) |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm |

¹H-NMR Diagnostic Peaks (DMSO-d₆):

- δ 2.28 (s, 3H, Ar-CH₃)
- δ 3.36 (s, 2H, Ar-CH₂-CO)
- δ 6.90 (br s, 1H, NH)
- δ 7.10–7.40 (m, 3H, Ar-H)
- δ 7.45 (br s, 1H, NH)

Safety & Handling (SDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.
- PPE: Nitrile gloves, safety goggles, and lab coat required. Use a fume hood during the cyanation step (Protocol A, Step 1) due to cyanide risks.
- Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Stable at room temperature for >12 months.

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